

# Spectroscopic Profile of 3-Pyridinecarboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde

Cat. No.: B140518

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This technical guide provides an in-depth overview of the spectroscopic data for **3-Pyridinecarboxaldehyde** (CAS No: 500-22-1), a key building block in pharmaceutical and chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Pyridinecarboxaldehyde**, providing a quick reference for researchers.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: While search results confirm the existence of <sup>1</sup>H and <sup>13</sup>C NMR spectra for **3-Pyridinecarboxaldehyde**, specific peak assignments and coupling constants were not available in the provided snippets. Researchers should refer to dedicated spectral databases for detailed information.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Pyridinecarboxaldehyde** exhibits characteristic absorption bands corresponding to its functional groups. The data presented is from the Coblentz Society's evaluated infrared reference spectra collection.[\[1\]](#)[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1700	Strong	C=O stretch (aldehyde)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~3050	Medium	C-H stretch (aromatic)
~1590, ~1470, ~1430	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1200-1000	Medium	In-plane C-H bending (pyridine ring)
Below 900	Medium-Strong	Out-of-plane C-H bending (pyridine ring)

## Mass Spectrometry (MS)

Mass spectrometry data, specifically from electron ionization (EI), is available for **3-Pyridinecarboxaldehyde**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

m/z	Relative Intensity	Assignment
107	High	[M] <sup>+</sup> (Molecular ion)
106	High	[M-H] <sup>+</sup>
78	Medium	[M-CHO] <sup>+</sup>
51	Medium	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup> fragment

## Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3-Pyridinecarboxaldehyde**.

Methodology:

- Sample Preparation:
  - Accurately weigh 5-25 mg of **3-Pyridinecarboxaldehyde** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>).<sup>[5][6]</sup> The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum and to provide a lock signal for the spectrometer.<sup>[5][7][8]</sup>
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.<sup>[6]</sup>
  - Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.<sup>[9]</sup>
  - Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.<sup>[6]</sup>

- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.[\[6\]](#)
  - Shim the magnetic field to achieve optimal homogeneity and resolution.[\[6\]](#) This process minimizes peak broadening.
  - Tune and match the probe to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[\[6\]](#)
  - Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
  - Acquire the spectrum. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.
  - Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **3-Pyridinecarboxaldehyde**.

Methodology (for a liquid sample using Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - As **3-Pyridinecarboxaldehyde** is a liquid at room temperature, minimal sample preparation is required for ATR-FTIR.[10]
- Instrument Setup and Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
  - Place a small drop of **3-Pyridinecarboxaldehyde** directly onto the ATR crystal.
  - Acquire the sample spectrum. The instrument will pass an infrared beam through the crystal, which will be in contact with the sample.[11]
- Data Processing:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber ( $\text{cm}^{-1}$ ).
  - Identify and label the characteristic absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **3-Pyridinecarboxaldehyde** and its fragments using Electron Ionization (EI).

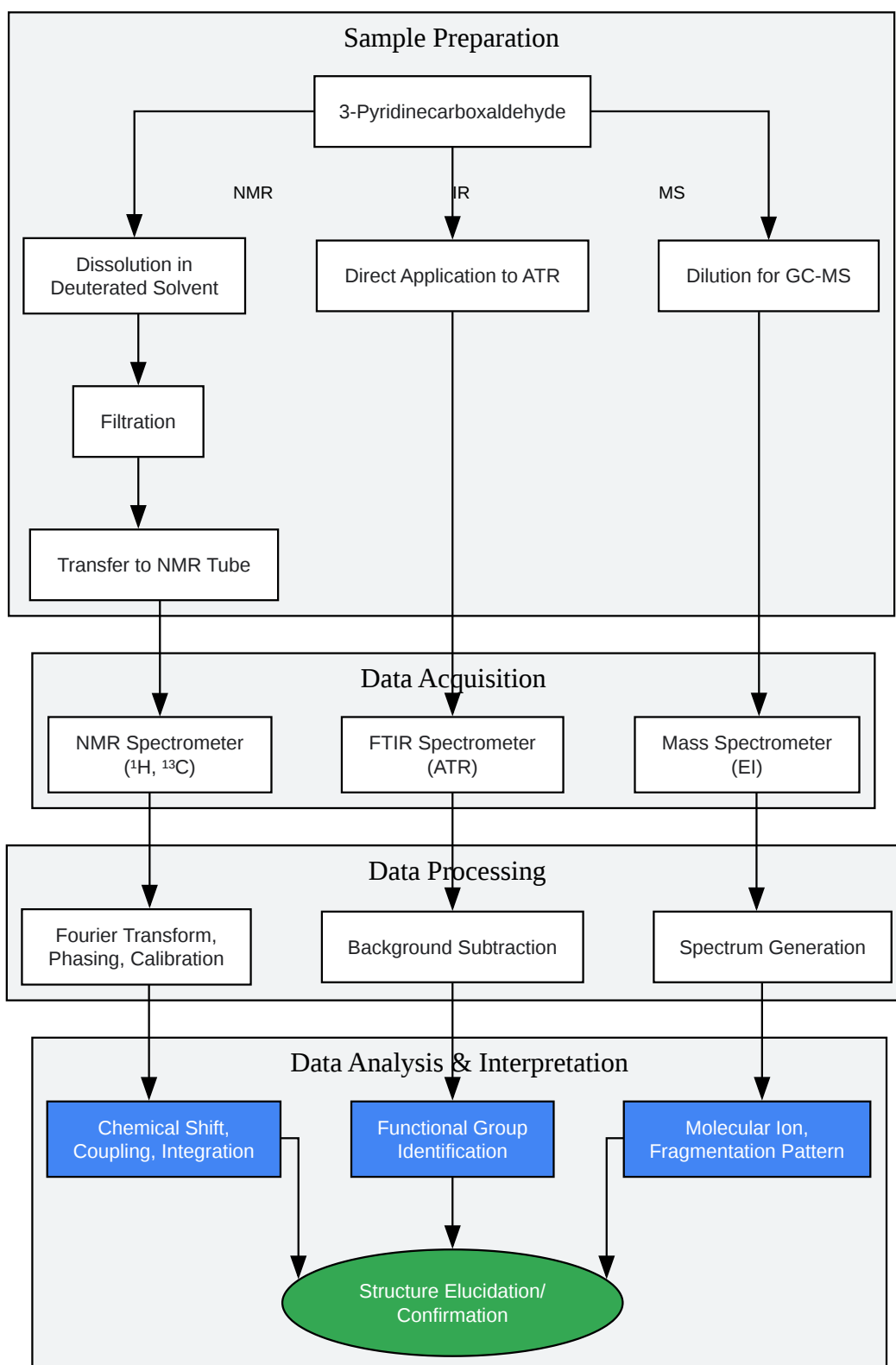
Methodology:

- Sample Preparation and Introduction:
  - For a volatile liquid like **3-Pyridinecarboxaldehyde**, direct infusion or injection into the mass spectrometer via a gas chromatograph (GC-MS) is a common method.[12]

- If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent.
- Instrument Setup and Data Acquisition:
  - Tune and calibrate the mass spectrometer using a known standard.[\[13\]](#)
  - Set the ionization mode to Electron Ionization (EI).
  - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[13\]](#)
  - The resulting ions are accelerated into the mass analyzer.
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[\[14\]](#)
  - The detector records the abundance of each ion.
- Data Processing:
  - The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak ( $[M]^+$ ), which corresponds to the molecular weight of the compound.[\[14\]](#)
  - Analyze the fragmentation pattern to gain structural information. The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion.[\[14\]](#)

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Pyridinecarboxaldehyde**.



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Caption: General workflow for spectroscopic analysis of a chemical sample.

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